Cas no 55270-72-9 (2-Chloro-4'-(thiomethyl)benzophenone)
2-Chloro-4'-(thiomethyl)benzophenone Chemical and Physical Properties
Names and Identifiers
-
- (2-chlorophenyl)[4-(methylsulfanyl)phenyl]methanone
- (2-chlorophenyl)-(4-methylsulfanylphenyl)methanone
- 2-Chloro-4'-(thiomethyl)benzophenone
- LogP
- methanone, (2-chlorophenyl)[4-(methylthio)phenyl]-
-
- Inchi: InChI=1S/C14H11ClOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
- InChI Key: IZXCWJGLUDZSPG-UHFFFAOYSA-N
- SMILES: CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Computed Properties
- Exact Mass: 262.02203
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 17.07
2-Chloro-4'-(thiomethyl)benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202230-1g |
2-Chloro-4'-(methylthio)benzophenone |
55270-72-9 | 97% | 1g |
£267.00 | 2022-03-01 | |
| Fluorochem | 202230-5g |
2-Chloro-4'-(methylthio)benzophenone |
55270-72-9 | 97% | 5g |
£794.00 | 2022-03-01 | |
| Fluorochem | 202230-25g |
2-Chloro-4'-(methylthio)benzophenone |
55270-72-9 | 97% | 25g |
£2386.00 | 2022-03-01 | |
| TRC | C089980-250mg |
2-Chloro-4'-(thiomethyl)benzophenone |
55270-72-9 | 250mg |
$ 290.00 | 2022-06-06 | ||
| TRC | C089980-500mg |
2-Chloro-4'-(thiomethyl)benzophenone |
55270-72-9 | 500mg |
$ 480.00 | 2022-06-06 | ||
| A2B Chem LLC | AG23717-1g |
2-Chloro-4'-(thiomethyl)benzophenone |
55270-72-9 | 97% | 1g |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | AG23717-2g |
2-Chloro-4'-(thiomethyl)benzophenone |
55270-72-9 | 97% | 2g |
$737.00 | 2024-04-19 | |
| A2B Chem LLC | AG23717-5g |
2-Chloro-4'-(thiomethyl)benzophenone |
55270-72-9 | 97% | 5g |
$1288.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781413-1g |
2-Chloro-4'-(thiomethyl)benzophenone |
55270-72-9 | 98% | 1g |
¥8322.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781413-5g |
2-Chloro-4'-(thiomethyl)benzophenone |
55270-72-9 | 98% | 5g |
¥24746.00 | 2024-05-09 |
2-Chloro-4'-(thiomethyl)benzophenone Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-Chloro-4'-(thiomethyl)benzophenone
Comprehensive Overview of 2-Chloro-4'-(thiomethyl)benzophenone (CAS No. 55270-72-9): Properties, Applications, and Industry Trends
2-Chloro-4'-(thiomethyl)benzophenone (CAS No. 55270-72-9) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications. This benzophenone derivative features a chloro substituent at the 2-position and a thiomethyl group at the 4'-position, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. With the growing demand for high-performance chemical intermediates, this compound has garnered significant attention from researchers and industry professionals alike.
One of the most frequently searched questions about 2-Chloro-4'-(thiomethyl)benzophenone revolves around its synthesis methods. The compound is typically synthesized through Friedel-Crafts acylation, followed by selective functionalization to introduce the thiomethyl group. Recent advancements in green chemistry have also explored catalytic methods to improve yield and reduce environmental impact. Researchers are particularly interested in optimizing reaction conditions to enhance atom economy and minimize waste generation, aligning with global sustainability goals.
In the pharmaceutical industry, 2-Chloro-4'-(thiomethyl)benzophenone serves as a key building block for drug discovery. Its molecular framework is often incorporated into bioactive molecules targeting various therapeutic areas. For instance, derivatives of this compound have shown promise in the development of enzyme inhibitors and receptor modulators. The rise of personalized medicine and targeted therapies has further increased the demand for such specialized intermediates, driving innovation in synthetic methodologies.
The compound's applications extend beyond pharmaceuticals. In material science, 2-Chloro-4'-(thiomethyl)benzophenone is utilized in the synthesis of advanced polymers and functional materials. Its ability to act as a photoinitiator or cross-linking agent makes it valuable in UV-curable coatings and adhesives. With the growing emphasis on smart materials and nanotechnology, researchers are exploring novel ways to leverage this compound's properties for next-generation applications.
From a commercial perspective, the global market for benzophenone derivatives is experiencing steady growth, fueled by increasing R&D investments and expanding end-use industries. Companies specializing in fine chemicals and custom synthesis are actively developing scalable production processes for 2-Chloro-4'-(thiomethyl)benzophenone to meet rising demand. Quality control and regulatory compliance remain critical considerations, particularly for applications in sensitive sectors like healthcare and electronics.
Recent studies have also investigated the structure-activity relationships of 2-Chloro-4'-(thiomethyl)benzophenone derivatives, revealing insights into their molecular interactions and potential applications. Computational chemistry and molecular modeling techniques are being employed to predict properties and optimize performance, reducing the need for extensive experimental screening. These approaches align with the industry's shift toward data-driven research and digital transformation in chemical development.
Environmental and safety considerations are paramount when working with 2-Chloro-4'-(thiomethyl)benzophenone. Proper handling procedures, including the use of personal protective equipment (PPE) and engineering controls, are essential to ensure workplace safety. The compound's physicochemical properties, such as solubility and stability, must be carefully evaluated for specific applications to guarantee optimal performance and compatibility.
Looking ahead, the future of 2-Chloro-4'-(thiomethyl)benzophenone appears promising, with ongoing research exploring novel derivatives and applications. The integration of artificial intelligence in chemical discovery and the emergence of continuous manufacturing technologies are expected to further revolutionize its production and utilization. As industries continue to prioritize innovation and sustainability, this compound is poised to play an increasingly important role in addressing complex challenges across multiple sectors.
For researchers and industry professionals seeking detailed technical information about 2-Chloro-4'-(thiomethyl)benzophenone, reliable sources include peer-reviewed journals, patent databases, and specialized chemical catalogs. Staying updated with the latest developments in organic synthesis and applied chemistry is crucial for leveraging the full potential of this versatile compound in various scientific and industrial contexts.
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